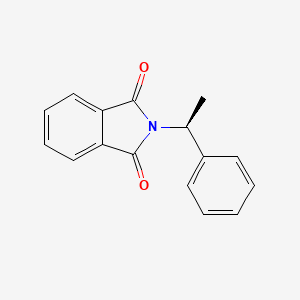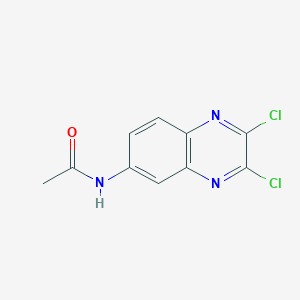
3-Benzoylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoylquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a benzoyl group at the 3-position and a keto group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Benzoylquinolin-4(1H)-one involves the reaction of 2-phenylquinolin-4(1H)-ones with sodium dichloroisocyanurate in methanolic aqueous sodium hydroxide. This reaction proceeds through the formation of an intermediate, which upon acidification, yields the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzoylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and amines are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
3-Benzoylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: This compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Benzoylquinolin-4(1H)-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, it has been found to induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolin-4(1H)-one: Lacks the benzoyl group at the 3-position, resulting in different chemical and biological properties.
2-Phenylquinolin-4(1H)-one: Similar structure but with a phenyl group at the 2-position instead of a benzoyl group at the 3-position.
Quinoxalin-2(1H)-one: Contains a different core structure with nitrogen atoms at the 1 and 2 positions.
Uniqueness
3-Benzoylquinolin-4(1H)-one is unique due to the presence of both the benzoyl and keto groups, which contribute to its distinct chemical reactivity and biological activity
Properties
CAS No. |
678988-17-5 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-benzoyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H11NO2/c18-15(11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(14)16(13)19/h1-10H,(H,17,19) |
InChI Key |
WNJRGBVVERKHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)











![4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one](/img/structure/B11861932.png)
![2'-Chloro-4'-methyl-5'H-spiro[cyclohexane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11861937.png)
